2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with chloro and fluoro groups, as well as a thian ring with a hydroxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro and fluoro substituents can be achieved through halogenation reactions. The thian ring with the hydroxyethoxy side chain is then attached through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethoxy side chain can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted benzamides.
Scientific Research Applications
2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, while the hydroxyethoxy side chain can modulate its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide
- 2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide
- 2-chloro-6-fluoro-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is unique due to its specific combination of substituents and functional groups. The presence of the thian ring with a hydroxyethoxy side chain distinguishes it from other similar compounds and can impart unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO3S/c16-11-2-1-3-12(17)13(11)14(20)18-10-15(21-7-6-19)4-8-22-9-5-15/h1-3,19H,4-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISDIEIWZWWVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.